ES-8891

Beschreibung

Eigenschaften

CAS-Nummer |

129445-88-1 |

|---|---|

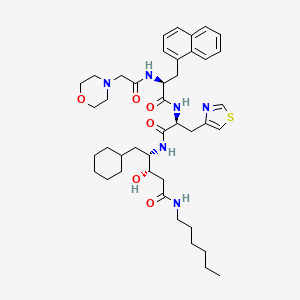

Molekularformel |

C42H60N6O6S |

Molekulargewicht |

777.0 g/mol |

IUPAC-Name |

(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide |

InChI |

InChI=1S/C42H60N6O6S/c1-2-3-4-10-18-43-39(50)26-38(49)35(23-30-12-6-5-7-13-30)46-42(53)37(25-33-28-55-29-44-33)47-41(52)36(45-40(51)27-48-19-21-54-22-20-48)24-32-16-11-15-31-14-8-9-17-34(31)32/h8-9,11,14-17,28-30,35-38,49H,2-7,10,12-13,18-27H2,1H3,(H,43,50)(H,45,51)(H,46,53)(H,47,52)/t35-,36-,37-,38-/m0/s1 |

InChI-Schlüssel |

SYPWPWUSXPWLKW-ZQWQDMLBSA-N |

Isomerische SMILES |

CCCCCCNC(=O)C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC4=CC=CC=C43)NC(=O)CN5CCOCC5)O |

Kanonische SMILES |

CCCCCCNC(=O)CC(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)CN5CCOCC5)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ES 8891 ES-8891 L-threo-Pentonamide, 5-cyclohexyl-2,4,5-trideoxy-N-hexyl-4-((N-(3-(1-naphthalenyl)-N-(4-morpholinylacetyl)-L-alanyl)-3-(4-thiazolyl)-L-alanyl)amino)- N-morpholinoacetyl-(1-naphthyl)-L-alanyl-(4-thiazolyl)-L-alanyl-4-amino-3-hydroxy-5-cyclohexylpentanoyl-n-hexylamide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ES-8891 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Addition verschiedener funktioneller Gruppen. Zu den wichtigsten Schritten gehören:

Bildung der Kernstruktur: Dies beinhaltet die Synthese eines Statin-Analogons, das ein entscheidender Bestandteil von this compound ist.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Gruppen funktionalisiert, darunter Morpholinoacetyl-, Naphthyl-, Thiazolyl- und Cyclohexylpentanoylgruppen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:

Batchverarbeitung: Verwenden von großen Reaktoren, um die Synthese in Chargen durchzuführen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

ES-8891 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen können verwendet werden, um bestimmte Gruppen durch andere funktionelle Gruppen zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitution verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the compound (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide, also known as ES 8891:

Basic Information

- Molecular Formula: C42H60N6O6S

- Molecular Weight: 777.0 g/mol

- Synonyms: ES 8891, 129445-88-1, ES-8891

- IUPAC Name: (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide

- InChI: InChI=1S/C42H60N6O6S/c1-2-3-4-10-18-43-39(50)26-38(49)35(23-30-12-6-5-7-13-30)46-42(53)37(25-33-28-55-29-44-33)47-41(52)36(45-40(51)27-48-19-21-54-22-20-48)24-32-16-11-15-31-14-8-9-17-34(31)32/h8-9,11,14-17,28-30,35-38,49H,2-7,10,12-13,18-27H2,1H3,(H,43,50)(H,45,51)(H,46,53)(H,47,52)/t35-,36-,37-,38-/m0/s1

Applications

The search results do not provide specific applications of ES 8891. However, they do mention similar compounds and related research areas, which may give some context:

- Fibrinogen Receptor Antagonists: One search result refers to novel isoxazolines and isoxazoles as antagonists of the platelet glycoprotein IIb/IIIa fibrinogen receptor complex, which could be relevant to thromboembolic disorders .

- RET Kinase Inhibitors: Another search result discusses 4-chloro-benzamides derivatives as RET kinase inhibitors for cancer therapy .

- Anticonvulsant Agents: One search result mentions the synthesis of methyl- and ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides as potential anticonvulsant agents .

- PROTACs and Degraders: Several compounds listed by Sigma-Aldrich contain thiazole and pyrrolidine elements, and are related to PROTACs (proteolysis-targeting chimeras) and degraders, specifically WDR5 degraders . These molecules facilitate the degradation of target proteins.

Wirkmechanismus

ES-8891 exerts its effects by competitively inhibiting human renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the active site of renin, and the pathways involved are primarily related to the renin-angiotensin system .

Vergleich Mit ähnlichen Verbindungen

Pentanamide Derivatives

The compound shares a pentanamide backbone with derivatives reported in , such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide. Key differences include:

Complex Amides with Heterocyclic Motifs

lists pharmacopeial amides like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. Comparisons include:

- Backbone Structure: Both compounds feature extended amide backbones, but the target compound incorporates a thiazol ring and naphthalene, whereas compounds use diphenylhexanamide and tetrahydropyrimidinone groups.

- Functional Groups: The morpholinyl and thiazol groups in the target compound may offer unique hydrogen-bonding or charge-transfer interactions compared to the phenoxy and pyrimidinone groups in compounds .

- Stereochemical Complexity : Both classes emphasize stereochemistry, but the target compound’s four stereocenters (vs. three in compounds) could lead to stricter target specificity.

Thiazol-Containing Compounds

and highlight thiazole and dithiazole derivatives, such as N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines, which exhibit antimicrobial and antitumor activities . Unlike these simpler heterocycles, the target compound’s thiazol group is integrated into a larger peptidomimetic structure, which may reduce off-target effects while enhancing binding specificity.

Research Implications and Data Gaps

- Chirality : The compound’s activity is likely stereospecific, as emphasized by Pasteur’s foundational work on molecular asymmetry .

- Synthetic Challenges : The multi-step synthesis required for such complex stereochemistry and functional diversity parallels the methodologies described in and .

- Need for Standardized Data: As noted in , the lack of centralized data for chemical properties (e.g., solubility, stability) complicates direct comparisons. Future studies should prioritize empirical characterization.

Biologische Aktivität

The compound (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide represents a complex molecular structure with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of a cyclohexyl group, hydroxy groups, and morpholine moieties suggests potential interactions with various biological targets.

Research indicates that compounds similar to (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide may act through the following mechanisms:

- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and pain response .

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders .

Biological Activity Data

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anti-inflammatory Effects : A study demonstrated that a similar compound reduced the levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : In a preclinical model, a derivative exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Research has shown that compounds with structural similarities can disrupt bacterial membranes, leading to increased sensitivity to antibiotics in resistant strains .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of (3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide. Key parameters include:

- Absorption : Rapid absorption is expected due to its lipophilic nature.

- Distribution : Likely widespread distribution due to its molecular size and structure.

- Metabolism : Potential for hepatic metabolism; further studies are needed to identify specific metabolic pathways.

- Excretion : Predominantly renal excretion is anticipated.

Q & A

Q. What are the recommended protocols for synthesizing this compound, given its complex stereochemistry?

A multi-step synthesis approach is required, involving sequential peptide coupling, protection/deprotection of reactive groups (e.g., hydroxyl, amine), and chiral resolution via preparative HPLC. Critical steps include monitoring stereochemical integrity using chiral stationary phases and verifying intermediates via H/C NMR . Final purification should employ reverse-phase chromatography to ensure >98% purity.

Q. Which analytical techniques are critical for characterizing its purity and structural integrity?

Use a combination of:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the naphthalene and morpholine moieties .

- X-ray crystallography (if single crystals are obtainable) to validate stereochemistry .

- HPLC with UV/ELSD detection to assess purity and enantiomeric excess .

Q. How should researchers handle and store this compound to maintain stability?

Store lyophilized powder at -20°C under inert gas (argon). For aqueous solutions, use pH-stable buffers (e.g., PBS at pH 7.4) and avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (40°C/75% RH) are recommended to determine shelf life .

Q. What are the key considerations for confirming stereochemical integrity during synthesis?

Employ chiral derivatization agents (e.g., Marfey’s reagent) for LC-MS analysis of amino acid residues. Vibrational circular dichroism (VCD) can confirm absolute configuration, while NOESY NMR identifies spatial proximity of substituents .

Advanced Research Questions

Q. How can machine learning optimize reaction conditions for higher yield and purity?

Bayesian optimization algorithms efficiently explore parameter spaces (e.g., temperature, solvent ratios, catalyst loading) by iteratively updating probability models. Pair this with high-throughput robotic synthesis platforms to screen >100 conditions/week. Validate top candidates using design-of-experiments (DoE) principles to identify critical factors .

Q. How can researchers resolve contradictions in biological activity data across assays?

Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) to validate target engagement. Control for assay-specific variables like buffer composition (e.g., divalent cations affecting thiazole coordination) and cell permeability. Use isothermal titration calorimetry (ITC) to confirm stoichiometry and thermodynamics .

Q. What computational strategies predict non-covalent interactions influencing its mechanism?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can map hydrogen bonding between the hydroxy group and target proteins. Density functional theory (DFT) calculations quantify interaction energies of the morpholine ring with hydrophobic pockets. Pair with QM/MM hybrid methods for enzyme-substrate modeling .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and metabolite profiling?

Use ADMET prediction tools (e.g., SwissADME) to prioritize formulations with enhanced bioavailability. For metabolite identification, employ C radiolabeling at the cyclohexyl group and track via LC-MS/MS. Microdosing studies in rodent models can assess first-pass metabolism and plasma protein binding .

Q. What strategies mitigate off-target effects in biological evaluations?

Perform kinome-wide profiling (e.g., KinomeScan) to assess selectivity against kinases. Use CRISPR-Cas9 gene editing to generate knockout cell lines, confirming target-specific activity. Counter-screens with structurally analogous inactive compounds (e.g., enantiomers or methyl-group deletions) isolate false positives .

Q. How can non-covalent interactions be exploited to improve target binding affinity?

Replace the hexyl chain with polar substituents (e.g., PEG linkers) to enhance solubility without disrupting thiazole-mediated π-π stacking. Modify the naphthalene moiety to introduce halogen bonds (e.g., fluorine) for stronger van der Waals interactions. Free-energy perturbation (FEP) simulations guide rational substitutions .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. cell viability) and statistical meta-analysis .

- Stereochemical Validation : Combine VCD, X-ray, and NOESY for unambiguous confirmation .

- Optimization Workflows : Integrate Bayesian optimization with high-throughput synthesis for rapid parameter space exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.